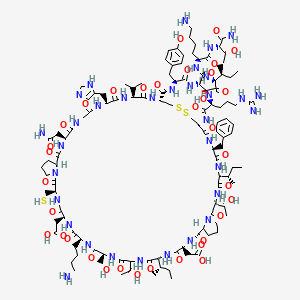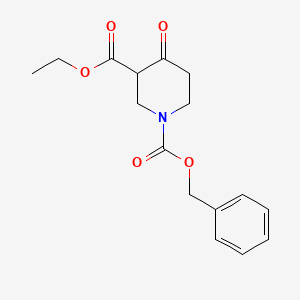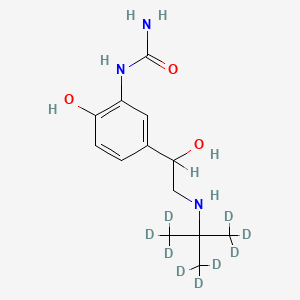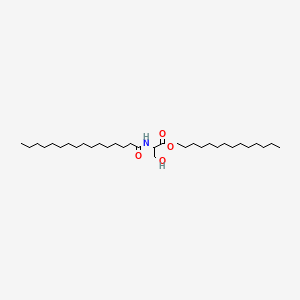
Omeprazole-4-methoxy-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omeprazole-4-methoxy-d3 is a deuterated form of omeprazole, a well-known proton pump inhibitor used primarily for the treatment of peptic ulcers and gastroesophageal reflux disease. The deuterium atoms in this compound replace three hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of omeprazole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-4-methoxy-d3 involves the introduction of deuterium atoms into the omeprazole molecule. One common method is to start with 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole and react it with deuterated reagents under controlled conditions. The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure the correct isotopic composition. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Omeprazole-4-methoxy-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Substitution reactions can occur at the methoxy groups or the benzimidazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles
Major Products:
Oxidation: Omeprazole sulfone derivatives.
Reduction: Omeprazole sulfide.
Substitution: Various substituted benzimidazole derivatives
Applications De Recherche Scientifique
Omeprazole-4-methoxy-d3 is used extensively in scientific research due to its deuterated nature. Some applications include:
Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of omeprazole.
Drug Metabolism Research: Helps in understanding the metabolism of proton pump inhibitors.
Biological Studies: Investigates the effects of deuterium substitution on biological activity.
Industrial Applications: Used in the development of more stable and effective pharmaceutical formulations .
Mécanisme D'action
Omeprazole-4-methoxy-d3, like omeprazole, inhibits the H+/K±ATPase enzyme in the stomach lining, reducing gastric acid secretion. The deuterium atoms do not significantly alter the mechanism of action but can affect the metabolic stability and half-life of the compound. The primary molecular target is the proton pump, and the inhibition leads to decreased acid production .
Propriétés
Numéro CAS |
922731-10-0 |
|---|---|
Formule moléculaire |
C17H19N3O3S |
Poids moléculaire |
348.435 |
Nom IUPAC |
2-[(S)-[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1/i4D3 |
Clé InChI |
SUBDBMMJDZJVOS-LOWKRFAESA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Synonymes |
6-Methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; _x000B_5-Methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; (±)-Omeprazole-d3; Antra-d3; Gastrogard-d3; Gastroloc-d3; Losec-d3; Mepral |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)











